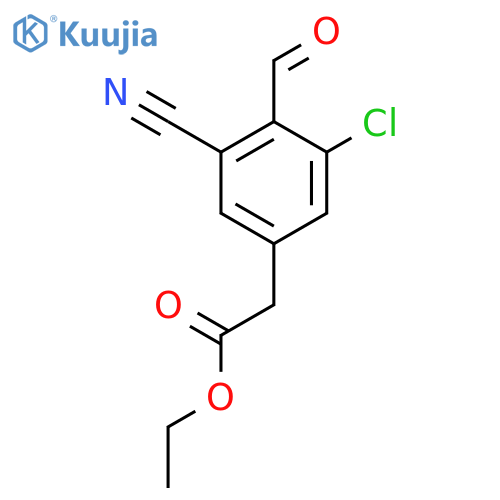Cas no 1805218-45-4 (Ethyl 3-chloro-5-cyano-4-formylphenylacetate)

1805218-45-4 structure
商品名:Ethyl 3-chloro-5-cyano-4-formylphenylacetate
CAS番号:1805218-45-4
MF:C12H10ClNO3
メガワット:251.665702342987
CID:4945337
Ethyl 3-chloro-5-cyano-4-formylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-5-cyano-4-formylphenylacetate
-
- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)11(13)4-8/h3-4,7H,2,5H2,1H3
- InChIKey: FJOLBLKBZCEZSU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C=O)=C(C#N)C=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 336
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 3-chloro-5-cyano-4-formylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020801-500mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
| Alichem | A015020801-1g |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
| Alichem | A015020801-250mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 250mg |
480.00 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1805218-45-4 (Ethyl 3-chloro-5-cyano-4-formylphenylacetate) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
